2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
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Description
2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C15H15F3N2O2S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications
pKa Determination and Synthesis of Drug Precursors
In a study by Duran and Canbaz (2013), novel drug precursors related to 2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide were synthesized. The study focused on determining the acidity constants (pKa values) of these compounds, which are crucial for understanding their behavior in biological systems. The pKa values indicate how a compound's protonation state changes with pH, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. This research is foundational for the development of new pharmaceuticals, providing insights into the chemical characteristics that influence drug activity and bioavailability (Duran & Canbaz, 2013).
Antibacterial Activity of Derivatives
Rezki (2016) explored the antibacterial properties of derivatives through the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. Utilizing ultrasound irradiation to improve yields and reduce reaction times, the study highlighted the potential of these compounds as antibacterial agents. The derivatives exhibited promising activities against various bacteria, including gram-positive and gram-negative strains, demonstrating their potential in addressing antibiotic resistance challenges (Rezki, 2016).
Anticancer Activity Assessment
Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. The study used a structure-based approach to enhance the pharmacophoric group's activity against various human tumor cell lines. Notably, some compounds showed considerable anticancer activity, suggesting the potential for developing new therapeutic agents targeting cancer (Yurttaş et al., 2015).
Anti-inflammatory Applications
Nikalje, Hirani, and Nawle (2015) reported on the synthesis and evaluation of novel thiazolidin derivatives for anti-inflammatory activity. By incorporating the acetamido group into the molecular structure, these compounds exhibited promising anti-inflammatory effects in both in vitro and in vivo models. This research underscores the potential of such derivatives in developing new anti-inflammatory medications, which could offer alternatives to current treatments with fewer side effects (Nikalje et al., 2015).
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-9-13(23-10(2)20-9)7-14(21)19-8-11-5-3-4-6-12(11)22-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXQESMENPREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.